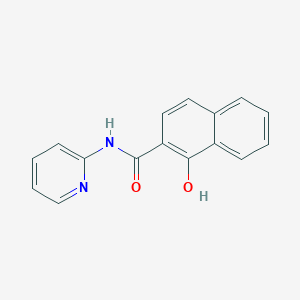

1-hydroxy-N-pyridin-2-yl-2-naphthamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-12-6-2-1-5-11(12)8-9-13(15)16(20)18-14-7-3-4-10-17-14/h1-10,19H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDNTEHUSMILBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330156 | |

| Record name | 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5355-36-2 | |

| Record name | 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Naphthamide Derivatives in Chemical Biology

Naphthamide derivatives, characterized by a naphthalene (B1677914) ring system linked to an amide group, represent a versatile class of compounds with a wide spectrum of biological activities. ontosight.ai Research has demonstrated their potential in various therapeutic areas, driven by their ability to interact with diverse biological targets.

One notable area of investigation is their role as enzyme inhibitors. A novel series of naphthamide derivatives has been developed and evaluated for their inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurological disorders. researchgate.net Within this series, certain compounds exhibited potent and selective inhibition of MAO-A or MAO-B, highlighting the potential of the naphthamide scaffold in designing central nervous system agents. researchgate.net

Furthermore, naphthamide analogues have been extensively studied as ligands for dopamine (B1211576) receptors. nih.govacs.org Specifically, various synthesized naphthamides have shown high affinity for both D2 and D3 dopamine receptor subtypes, with some demonstrating selectivity for the D3 receptor. nih.govacs.org This line of research is particularly relevant for the development of antipsychotic medications. nih.gov The structural modifications of the naphthamide core, including substitutions on the amine moiety, have been shown to significantly influence binding affinity and selectivity at these receptors. acs.org

The biological potential of naphthamides also extends to anticancer and anti-inflammatory applications. ontosight.ai Studies have indicated that certain naphthamide compounds can inhibit the growth of cancer cells and induce apoptosis. ontosight.ai Additionally, they have been observed to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. ontosight.ai Other research has explored substituted 1-hydroxy-2-naphthanilides (a subset of naphthamides) as potential cestodicidal (anti-tapeworm) agents. nih.gov

| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference |

|---|---|---|---|

| Novel Naphthamide Hybrids | Monoamine Oxidase (MAO) Inhibition | Neurological Disorders | researchgate.net |

| Substituted Naphthamides | Dopamine D2/D3 Receptor Ligands | Antipsychotics | nih.govacs.org |

| General Naphthamides | Anticancer (inhibition of cell growth, apoptosis induction) | Oncology | ontosight.ai |

| General Naphthamides | Anti-inflammatory (inhibition of pro-inflammatory cytokines) | Inflammatory Diseases | ontosight.ai |

| 1-hydroxy-2-naphthanilides | Cestodicidal Activity | Infectious Diseases | nih.gov |

Role of Pyridine Moiety in Modulating Biological Interactions

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.govrsc.org Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets like enzymes and receptors. nih.gov

Incorporating a pyridine moiety into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic properties. rsc.org Studies have shown that the pyridine nucleus can improve metabolic stability, cellular permeability, and binding potency. nih.govrsc.org For instance, the replacement of a phenyl ring with a pyridine ring in certain compounds has led to a dramatic increase in biological potency. nih.gov This is attributed to pyridine's lower chemical hardness compared to benzene (B151609), allowing for greater flexibility and interaction with receptor sites. nih.gov

The pyridine scaffold is a key component in a vast number of FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic indications, including anticancer, antimalarial, and antiulcer agents. nih.gov Its ability to improve the physicochemical properties of molecules, such as solubility and stability, further solidifies its importance in medicinal chemistry. researchgate.net The basicity of the pyridine ring also allows for the formation of stable salts, which can be advantageous for drug formulation. nih.gov

| Property | Description | Reference |

|---|---|---|

| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor, facilitating binding to biological targets. | nih.gov |

| Improved Potency | Replacement of other aromatic rings with pyridine can lead to a significant increase in biological activity. | nih.gov |

| Enhanced Permeability | The pyridine moiety can improve the ability of a compound to cross cellular membranes. | nih.gov |

| Metabolic Stability | Incorporation of a pyridine ring can make a molecule more resistant to metabolic breakdown. | rsc.org |

| Physicochemical Properties | Improves solubility and allows for the formation of stable salts. | researchgate.netnih.gov |

Contextual Overview of 1 Hydroxy N Pyridin 2 Yl 2 Naphthamide Within Heterocyclic Chemistry

General Synthetic Strategies for Naphthamide Formation

The creation of the naphthamide scaffold, characterized by a naphthalene (B1677914) ring system linked to a nitrogen atom via a carbonyl group, can be achieved through several established synthetic routes. These methods primarily revolve around the formation of a stable amide bond.

Amide Bond Formation via Amines and Carboxylic Acid Derivatives

A fundamental and widely employed strategy for synthesizing naphthamides is the direct coupling of a naphthoic acid derivative with an appropriate amine. In the context of this compound, this involves the reaction of 1-hydroxy-2-naphthoic acid with 2-aminopyridine. To facilitate this condensation reaction, which can be sluggish, a variety of coupling reagents are utilized to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This combination is effective for the synthesis of a range of functionalized amide derivatives, particularly with electron-deficient amines. nih.gov For instance, the coupling of various carboxylic acids and amines has been successfully achieved with high yields using one equivalent of EDC and DMAP, along with a catalytic amount of HOBt. nih.gov

Another efficient condensing agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been used for the amide formation reaction starting from 1-hydroxy-2-naphthoic acid to produce carboxamides in high yields. nih.gov

The general mechanism for these coupling reactions involves the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a byproduct derived from the coupling agent.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Common Additives | Key Features |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Widely used, water-soluble byproducts, effective for a broad range of substrates. nih.gov |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Forms a urea (B33335) byproduct that is often insoluble and easily removed by filtration. |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | None typically required | Efficient for converting carboxylic acids to carboxamides in high yields. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Diisopropylethylamine (DIPEA) | Highly effective but raises safety concerns due to the formation of hexamethylphosphoramide (B148902) (HMPA). |

Coupling Reactions and Catalyst Systems

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering an alternative route to N-aryl amides. While direct amidation of carboxylic acids is common, these catalytic systems often involve the coupling of an aryl halide or triflate with an amine. In the context of naphthamide synthesis, this could involve the reaction of a 2-halonaphthalene-1-ol derivative with 2-aminopyridine in the presence of a palladium catalyst and a suitable ligand.

Specific Approaches for this compound and Related Analogues

The synthesis of the target compound and its analogues can be achieved through both multi-step sequences and more modern, efficient protocols such as microwave-assisted synthesis.

Multi-step Reaction Sequences for Naphthamide Frameworks

A practical, multi-step approach to a related analogue, 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide, has been reported, which can be adapted for the synthesis of this compound. This synthesis starts from 6-hydroxy-2-naphthoic acid and 2-amino-6-picoline. researchgate.net A similar strategy for the target compound would involve the direct coupling of 1-hydroxy-2-naphthoic acid and 2-aminopyridine.

The synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has also been achieved through a convenient four-step procedure, showcasing the construction of complex heterocyclic systems containing a pyridine moiety. mdpi.com Such multi-step sequences allow for the gradual construction of the target molecule, with purification of intermediates at each stage.

Microwave-Assisted Synthesis Protocols for Naphthamide Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, increase yields, and improve product purity. This technology is particularly effective for the synthesis of heterocyclic compounds. The synthesis of novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed using a one-step, multi-component reaction under neat (solvent-free) microwave conditions. This method offers a simple, high-yield, and environmentally friendly approach.

For the synthesis of this compound, a microwave-assisted approach would likely involve the reaction of 1-hydroxy-2-naphthoic acid and 2-aminopyridine in a suitable solvent, potentially with a catalytic amount of acid or a coupling agent. The use of microwave irradiation would be expected to significantly reduce the reaction time and improve the efficiency of the amide bond formation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher (direct heating of reactants and solvent) |

| Yields | Often lower | Often higher |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

Derivatization Strategies for Structural Modification

The structural modification of the this compound scaffold is crucial for exploring structure-activity relationships and optimizing its properties. Derivatization can be targeted at several positions on the molecule, including the hydroxyl group, the naphthalene core, and the pyridine ring.

One approach to modification is through electrophilic substitution on the naphthalene ring. The presence of the hydroxyl and amide groups will direct incoming electrophiles to specific positions. For example, nitration or halogenation would likely occur at the positions activated by the electron-donating hydroxyl group.

Another strategy involves the modification of the pyridine ring. For instance, the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives demonstrates how the pyridine moiety can be incorporated into larger heterocyclic systems. mdpi.com

Furthermore, the synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxaline, and isoquinoline (B145761) showcases how different aza-arene systems can be appended to a core structure, suggesting that the pyridine ring of the title compound could be similarly modified or replaced. pensoft.net

Finally, palladium-catalyzed C-H functionalization offers a powerful tool for the direct introduction of new functional groups onto the naphthamide backbone, allowing for late-stage diversification of the core structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-hydroxy-2-naphthoic acid |

| 2-aminopyridine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 4-dimethylaminopyridine (DMAP) |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |

| 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide |

| 6-hydroxy-2-naphthoic acid |

| 2-amino-6-picoline |

Introduction of Substituents on Naphthalene Ring System

The functionalization of the naphthalene ring system in this compound analogues is a key strategy for modulating their chemical properties. This is typically achieved by employing a pre-substituted naphthoic acid derivative as the starting material for the amide coupling reaction.

The reactivity of the naphthalene core is greater than that of benzene (B151609) in electrophilic substitution reactions. libretexts.orguomustansiriyah.edu.iq Substitution generally occurs more readily at the 1-position (α-position) because the carbocation intermediate formed during the reaction is more stable, featuring resonance structures that maintain a complete benzene ring. libretexts.org However, the synthesis of analogues often relies on the use of commercially available or synthetically accessible substituted naphthoic acids.

A notable example is the synthesis of analogues starting from 6-hydroxy-2-naphthoic acid. divyarasayan.org This introduces a hydroxyl group at the C6 position of the naphthalene scaffold, providing a versatile handle for further modifications. For instance, the synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide was accomplished by coupling 6-hydroxy-2-naphthoic acid with 2-amino-6-picoline. divyarasayan.org

Furthermore, this secondary hydroxyl group can be used for subsequent chemical transformations to create a series of related compounds. Researchers have reported the synthesis of various alkoxy analogues by alkylating the hydroxyl group at the C6 position. divyarasayan.org This was achieved by treating the 6-hydroxy precursor with sodium hydride and an appropriate alkyl halide (e.g., n-octyl bromide or n-dodecyl bromide), yielding analogues with long alkyl chains appended to the naphthalene ring system. divyarasayan.org This strategy demonstrates a two-step approach: first, the incorporation of a functionalized naphthalene core, and second, the post-synthetic modification of that functional group to generate a library of derivatives.

The table below illustrates examples of substituents introduced onto the naphthalene ring of a related N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide scaffold.

Modifications of the Pyridine Ring Moiety

The pyridine ring is a crucial component of the this compound structure, and its modification is a common strategy in medicinal chemistry to fine-tune a compound's biological and physicochemical properties. nih.govijnrd.org The presence of the nitrogen atom in the pyridine ring influences the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which can affect its interactions with biological targets. ijnrd.org

Similar to the strategy for the naphthalene ring, modifications to the pyridine moiety are most straightforwardly accomplished by utilizing a substituted 2-aminopyridine as the coupling partner in the amide bond formation. This approach allows for the introduction of a wide variety of substituents at different positions of the pyridine ring.

For example, in the synthesis of analogues of 6-hydroxynaphthamides, 2-amino-6-picoline was used instead of 2-aminopyridine. divyarasayan.org This reaction introduces a methyl group at the C6 position of the pyridine ring, adjacent to the nitrogen atom, yielding 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide. divyarasayan.org This seemingly minor structural change can significantly impact the molecule's conformation and binding properties.

While the use of pre-functionalized aminopyridines is the most direct method, more advanced synthetic techniques can be employed for late-stage functionalization of the pyridine ring after the core naphthamide structure has been assembled. nih.gov These methods can include C-H activation or nucleophilic aromatic substitution (SNAr) reactions, offering pathways to analogues that may not be accessible through the standard amide coupling of available starting materials. nih.gov

The table below provides an example of a modification on the pyridine ring.

Exploration of Linker and Terminal Groups in Analogue Synthesis

The synthesis of analogues of this compound is fundamentally a modular process centered around the formation of the amide linker. The "terminal groups" in this context refer to the naphthalene and pyridine ring systems and their various substituents. The exploration of these groups is achieved by systematically varying the two primary building blocks: the hydroxynaphthoic acid and the aminopyridine.

The core synthetic transformation involves activating the carboxylic acid of the naphthalene component, often by converting it to an acid chloride, and then reacting it with the amino group of the pyridine component. divyarasayan.org This robust and high-yielding reaction allows for the creation of a diverse library of compounds from a pool of substituted starting materials.

A clear example of this modular approach is the synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide and its derivatives. divyarasayan.org The general synthetic scheme can be summarized as follows:

Preparation of the Naphthalene Component: A substituted hydroxynaphthoic acid (e.g., 6-hydroxy-2-naphthoic acid) is prepared and its carboxylic acid function is activated, for example, by conversion to the corresponding acid chloride using reagents like oxalyl chloride. divyarasayan.org

Amide Coupling: The activated naphthoyl chloride is then reacted with a substituted aminopyridine (e.g., 2-amino-6-picoline) to form the central amide linker, yielding the final naphthamide scaffold. divyarasayan.org

Post-Coupling Derivatization: Further diversity can be introduced by modifying reactive functional groups on the assembled molecule. As previously mentioned, the hydroxyl group on the naphthalene ring can be alkylated to produce a range of alkoxy analogues. divyarasayan.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR or ¹³C NMR spectral data for this compound has been found in the reviewed literature. This technique would be essential for elucidating the precise structure by showing the chemical environment of each hydrogen and carbon atom, confirming the connectivity of the pyridine and naphthalene rings through the amide linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular formula (C₁₆H₁₂N₂O₂) and exact mass are known, leading to an expected monoisotopic mass of approximately 264.09 Da, detailed mass spectrometry studies showing the fragmentation pattern of this compound are not available. Such data would be crucial for confirming the molecular weight and providing evidence for the compound's structure through the analysis of its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectra for this compound are not published. An IR spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide carbonyl), and various C-C and C-N bonds within the aromatic rings, but precise wavenumbers are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data detailing the specific absorption maxima (λmax) for this compound. This analysis would provide information about the electronic transitions within the conjugated aromatic system of the molecule.

Computational and Theoretical Chemistry Studies

Structure-Based Ligand Design Principles

A key principle in the structure-based design of naphthalene-based inhibitors is the exploitation of specific pockets and key amino acid residues within the target's binding site. For instance, in the design of inhibitors for anti-apoptotic proteins like Mcl-1, derivatives of 1-hydroxy-2-naphthoate (B8527853) have been developed by focusing on interactions within specific regions of the protein. nih.gov The design strategy often involves identifying opportunities for hydrogen bonds, salt bridges, and hydrophobic interactions that can anchor the ligand and enhance its binding affinity.

One successful strategy involves designing ligands to form a salt bridge with specific, charged amino acid residues. For example, the design of certain Mcl-1 inhibitors was driven by creating a salt bridge with an arginine residue (R263) in the binding pocket. nih.gov This strong, long-range electrostatic interaction can significantly contribute to the stability of the ligand-protein complex.

Another critical aspect is the exploration of hydrophobic pockets within the binding site. The naphthalene (B1677914) scaffold itself provides a significant hydrophobic surface that can be optimized to fit into corresponding pockets of the target protein. Modifications to the naphthalene ring or the addition of other hydrophobic groups can be guided by the topology of these pockets to maximize van der Waals interactions and displace unfavorable water molecules. The p2 pocket of Mcl-1 is one such hydrophobic region that has been targeted in the design of 1-hydroxy-2-naphthoate-based inhibitors. nih.gov

Fragment-based ligand design (FBLD) represents another powerful approach. This method involves identifying small chemical fragments that bind to distinct regions of the target's active site. These fragments can then be grown, linked, or merged to create a more potent lead compound. This strategy was employed in the development of a series of 1-hydroxynaphthalene-2-carboxanilides as potential anticancer agents. researchgate.net By combining different amine-derived fragments with the 1-hydroxynaphthalene-2-carboxamide core, researchers can systematically explore the chemical space and optimize interactions with the target. researchgate.net

Computational tools such as molecular docking and molecular dynamics (MD) simulations are indispensable in structure-based ligand design. Docking studies predict the preferred orientation of a ligand within a binding site and estimate the strength of the interaction. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. MD simulations provide a more dynamic picture of the ligand-protein complex, revealing the stability of key interactions over time and helping to refine the design of the ligand. nih.gov

The table below summarizes key structure-based design principles and the computational methods used to guide the development of naphthalene-based ligands.

| Design Principle | Description | Target Interaction Example | Computational Tool |

| Salt Bridge Formation | Utilizing electrostatic interactions between charged groups on the ligand and protein. | Interaction with Arginine (R263) in the Mcl-1 binding site. nih.gov | Molecular Docking, MD Simulations |

| Hydrophobic Pocket Filling | Designing the ligand to occupy and make favorable contacts within hydrophobic regions of the binding site. | Targeting the p2 pocket of Mcl-1. nih.gov | Molecular Docking, SILCS |

| Fragment-Based Design | Building ligands by identifying and combining smaller fragments that bind to the target. | Synthesis of 1-hydroxynaphthalene-2-carboxanilides for anticancer activity. researchgate.net | X-ray Crystallography, NMR, Virtual Screening |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. | Introduction of a fluoro substituent to alter biological activity. nih.gov | Quantum Mechanics (QM) Calculations, Free Energy Perturbation (FEP) |

These principles, supported by advanced computational methods, provide a robust framework for the rational design and optimization of potent and selective ligands based on the 1-hydroxy-N-pyridin-2-yl-2-naphthamide scaffold.

Structure Activity Relationship Sar Investigations

Impact of Naphthalene (B1677914) Ring Substituents on Biological Activity

The naphthalene ring system is a cornerstone of the pharmacological effect of this class of compounds. Studies on related N-substituted 1-hydroxynaphthalene-2-carboxanilides have demonstrated that the introduction of various substituents on this bicyclic aromatic system can significantly modulate biological activity, particularly their anti-invasive and anticancer properties. nih.gov

The positions C-1 and C-2 of the naphthalene ring are considered particularly important for pharmacological effects. nih.gov The core scaffold, 1-hydroxy-2-naphthoic acid, serves as a fundamental component for activity. nih.gov Investigations into a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides revealed that the nature and position of substituents on the aniline ring (in this case, the pyridinyl ring) are critical, but the naphthalene moiety itself provides the essential foundation. nih.gov

In a broad study of 2-naphthamide derivatives, it was found that substitutions on the naphthalene ring, such as dimethoxy groups, can lead to potent cytotoxic activity against various cancer cell lines. nih.gov For instance, certain 4-hydroxy-dimethoxy-2-naphthamide derivatives exhibited significant antibacterial and anticancer activities. nih.gov While this data is not specific to substitutions on the 1-hydroxy-2-naphthamide core of the title compound, it underscores the principle that the electronic and steric properties of the naphthalene system are key determinants of biological function. The table below summarizes findings from related N-substituted 1-hydroxynaphthalene-2-carboxanilides, illustrating the effect of substitution on antiproliferative activity.

| Naphthalene Ring Substituent (on related anilide) | Position | Observed Biological Activity Trend |

| Methoxy | Various | Can enhance activity depending on position and target. |

| Methyl | Various | Influences lipophilicity and steric interactions, impacting efficacy. |

| Halogens (e.g., Cl, Br) | Various | Often increases potency through electronic and hydrophobic effects. |

This table is illustrative of general trends observed in related naphthamide series.

Influence of Pyridinyl Ring Position and Substitution on Biological Activity

The pyridinyl moiety plays a pivotal role in the molecule's interaction with biological targets, largely through its ability to form hydrogen bonds and its electronic characteristics. The position of the nitrogen atom within the ring and the placement of any additional substituents can dramatically alter the compound's activity.

The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, can act as a hydrogen bond acceptor, which is often a critical interaction with receptor sites. ijnrd.org The position of this nitrogen atom (e.g., 2-pyridinyl, 3-pyridinyl, or 4-pyridinyl) changes the geometry and electronic distribution of the molecule, thereby affecting its binding affinity. The greater electronegativity of the nitrogen atom compared to carbon withdraws electron density from the ring, creating partial positive charges at positions 2, 4, and 6, which can influence electrostatic interactions with a target. ijnrd.org

Studies on broader classes of pyridine derivatives have shown that:

Positional Isomerism: The arrangement of the carboxamide linker on the pyridine ring is critical. For instance, in a study of pyridine carboxamides, the reactivity and product formation were dependent on whether the substituent was at the ortho-, meta-, or para-position relative to the ring nitrogen. mdpi.com This highlights that the spatial relationship between the nitrogen atom and the amide linker dictates the molecule's conformational preferences and interaction capabilities.

Substituent Effects: The addition of functional groups to the pyridine ring can enhance bioactivity. For example, the introduction of aryl groups can enhance the binding affinity of derivatives to target proteins. nih.gov In other series, substituents that enable π-stacking interactions have been shown to be beneficial. nih.gov

| Pyridinyl Ring Modification | Rationale for Impact on Activity |

| Isomeric Position of Amide Linker | Alters the molecule's 3D shape and the orientation of hydrogen bond donors/acceptors. |

| Introduction of Substituents | Modifies electronic properties, lipophilicity, and can introduce new points of interaction with the target. |

| Quaternization of Nitrogen | Can increase affinity for anionic binding sites within a biological target. ijnrd.org |

This table outlines general principles of pyridinyl ring modifications on biological activity.

Role of the Amide Bond and Hydroxyl Group in Biological Activity

The amide bond and the hydroxyl group are considered essential pharmacophoric features, contributing significantly to the molecule's ability to bind to its biological target.

The amide linker is more than just a spacer; it provides structural rigidity and key hydrogen bonding opportunities. The amide's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental for the stable binding of the molecule to biomacromolecules. nih.gov The planarity of the amide bond, due to resonance, restricts the molecule's conformation, which can be crucial for fitting into a specific binding pocket. Modifications of this linker, such as N-methylation or replacement with a thioimide or urea (B33335) group, have been shown to significantly impact biological activity in related N-benzoyl-2-hydroxybenzamides, underscoring its importance. nih.gov

The 1-hydroxyl group on the naphthalene ring is also a critical determinant of activity. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. In many related structures, such as N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide), the hydroxyl and amide N-H protons are involved in binding to anions or metal ions, indicating their reactive and interactive nature. researchgate.net The presence and position of this hydroxyl group can facilitate chelation or direct hydrogen bonding with amino acid residues in a protein's active site, anchoring the molecule and contributing to its inhibitory potency.

Conformational Flexibility and its Implications for Target Binding

This flexibility enables the molecule to adapt its shape to fit optimally within the binding site of a target protein. The interaction between the naphthalene and pyridinyl rings, as well as their orientation relative to each other, is dictated by the rotational barriers around the C-N and C-C bonds of the amide group. The planarity of the amide bond itself restricts free rotation, but the bonds connecting the rings to the amide are flexible. mdpi.com

The preferred conformation is influenced by intramolecular hydrogen bonding, for example, between the 1-hydroxyl group and the amide carbonyl oxygen. This interaction can create a pseudo-ring structure, pre-organizing the molecule into a conformation that may be favorable for binding. The interplay between the molecule's inherent conformational preferences and the energetic gains from binding to a receptor determines the final bound state. Understanding this conformational behavior is essential for designing inhibitors with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This approach is fundamental in modern drug design, allowing for the prediction of the activity of novel, unsynthesized compounds and providing insights into the molecular features that drive potency.

For a series of compounds related to 1-hydroxy-N-pyridin-2-yl-2-naphthamide, a QSAR study would typically involve:

Data Set Compilation: A series of analogs would be synthesized with systematic variations in the naphthalene and pyridinyl rings, and their biological activities (e.g., IC50 values) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

In studies of related scaffolds like pyridin-2-ones, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. Such models provide a detailed, three-dimensional understanding of the SAR and offer a powerful guide for the rational design of more potent analogs.

Mechanistic Elucidation of Biological Interactions Preclinical Molecular and Cellular Levels

Enzyme Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and amino acids. mdpi.comnih.gov Its inhibition can arrest cell proliferation, making it a target for antimicrobial and anticancer agents. mdpi.comwikipedia.org A review of the scientific literature did not yield specific data on the inhibitory activity of 1-hydroxy-N-pyridin-2-yl-2-naphthamide or its close structural analogs against Dihydrofolate Reductase. Research on DHFR inhibitors has historically focused on classes such as methotrexate (B535133) analogues and trimethoprim (B1683648) derivatives. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rsc.org Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy. rsc.org

Research has demonstrated that the naphthamide scaffold, a core component of this compound, is a promising pharmacophore for potent VEGFR-2 inhibition. Studies on a series of N-alkyl and N-unsubstituted naphthamides revealed compounds with nanomolar inhibitory activity against VEGFR-2. nih.gov Further investigations into anilinopyrimidine-based naphthamide derivatives identified highly potent inhibitors. rsc.org For instance, compound 3k from this series demonstrated exceptional VEGFR-2 inhibitory potency in both enzymatic and cellular assays. rsc.org

VEGFR-2 Inhibition Data for Related Naphthamide Compounds

| Compound | Type | Assay | IC50 (nM) | Source |

| 3k | Anilinopyrimidine-based naphthamide | Enzymatic | 0.5 | rsc.org |

| 3k | Anilinopyrimidine-based naphthamide | VEGF-induced HUVEC proliferation | 9.8 | rsc.org |

These findings highlight the potential of the naphthamide chemical class as a source of potent VEGFR-2 inhibitors. The specific inhibitory activity of this compound itself has not been detailed in the reviewed literature, but the strong performance of structurally related compounds suggests this is a significant area for investigation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While BChE activity increases as dementia progresses, AChE activity tends to decline, suggesting that selective BChE inhibition may offer benefits. nih.gov

While direct studies on this compound were not found, research into related structures provides context. A structure-based virtual screening aimed at discovering new BChE inhibitors identified several active compounds, with the most potent hit showing an IC50 value of 8.3 µM. nih.gov The development of dual AChE and BChE inhibitors has also been explored using scaffolds containing pyridazinone, a heterocyclic motif with some resemblance to the pyridine (B92270) in the target compound. researchgate.net However, specific inhibitory data for this compound against either AChE or BChE is not available in the reviewed scientific literature.

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is an essential enzyme in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis. nih.govnih.gov This pathway is utilized by many pathogenic bacteria and parasites but is absent in humans, making DXR an attractive target for novel anti-infective drugs. nih.govnih.gov

The majority of research on DXR inhibitors has centered on the natural product fosmidomycin (B1218577) and its analogs, which typically feature a hydroxamate or phosphonate (B1237965) group to chelate the enzyme's active site metal ion. nih.govrsc.org A recent study on non-hydroxamate DXR inhibitors involved the synthesis of a related compound, 1-Hydroxy-N-phenethyl-2-naphthamide, as part of a larger library. rsc.org However, inhibitory data for this specific compound was not reported, and the focus of the study was on different metal-binding groups. A thorough review of the literature did not reveal any studies evaluating the inhibitory activity of this compound against DXR.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine (B1211576). They are established targets for the treatment of neurological disorders such as depression and Parkinson's disease. The anilide motif, which is structurally related to the naphthamide core of the subject compound, has been investigated for MAO inhibitory potential.

A study of small aromatic amide derivatives identified potent, reversible inhibitors of both MAO-A and MAO-B. These anilide-containing molecules were found to be active in the nanomolar range. Specifically, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A, while N-(2,4-Dinitrophenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide was identified as a moderately selective, competitive inhibitor of MAO-B. Computational analysis confirmed that these anilides exhibit high surface complementarity to the active sites of MAO enzymes.

MAO Inhibition Data for Related Anilide Compounds

| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type |

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 | - | - |

| N-(2,4-Dinitrophenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide | MAO-B | 56 | 6.3 | Reversible, Competitive |

These findings suggest that the amide linkage and aromatic systems present in anilides, and by extension in naphthamides like this compound, are promising structural features for the design of MAO inhibitors.

Phosphopantetheinyl transferases (PPTases) are essential enzymes that activate carrier proteins involved in the biosynthesis of primary and secondary metabolites, including fatty acids and polyketides. nih.govnih.gov Their critical role in bacterial viability and pathogenicity makes them a novel target for antibiotic development. nih.govnih.gov

Research into PPTase inhibitors has identified several classes of molecules, including amidino-urea compounds and hydroxypyrimidinethione derivatives. nih.govnih.gov High-throughput screening efforts have also been employed to find novel scaffolds. mdpi.com However, a review of the current scientific literature did not yield any data concerning the inhibition of bacterial PPTase by this compound or other naphthamide-based compounds.

Receptor Binding and Antagonism

The interaction of this compound with specific biological receptors is a key aspect of understanding its potential pharmacological profile. This section reviews its activity at dopamine and fibroblast growth factor receptors.

The dopamine D3 receptor is a significant target in the central nervous system for the development of therapeutics for various neurological and psychiatric disorders. mdpi.com The structural class of naphthamides, to which this compound belongs, has been investigated for D3 receptor activity. nih.govselleckchem.com Research into a variety of naphthamide analogues has shown that these compounds can bind with high affinity to both D2 and D3 dopamine receptors, with many demonstrating selectivity for the D3 subtype. nih.govselleckchem.com For instance, certain (S)-N-(1-alkylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide analogues have been shown to possess high D3 receptor affinity, with Ki values as low as 0.2 nM. nih.govselleckchem.com

However, a comprehensive review of the scientific literature reveals no specific studies detailing the binding affinity (Ki) or functional antagonism of this compound at the dopamine D3 receptor. Consequently, its potency and selectivity versus the closely related D2 receptor remain uncharacterized.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in numerous cellular processes, and its dysregulation is a factor in various cancers, making FGFR inhibitors a subject of extensive research. mdpi.comselleckchem.com Numerous small molecules have been developed to target this pathway. nih.govnih.gov

Despite the broad interest in FGFR inhibitors, there is currently no published scientific evidence to indicate that this compound acts as an inhibitor of any member of the FGFR family (FGFR1, FGFR2, FGFR3, FGFR4). Therefore, data on its inhibitory concentration (IC50) or mechanism of binding to these receptors are not available.

Cellular Pathway Modulation

Beyond direct receptor binding, the biological effects of a compound can be understood by examining its influence on intracellular signaling pathways and processes.

The broader class of compounds known as hydroxynaphthalene-carboxanilides has been identified as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.netmdpi.com These compounds act by reversibly binding to Photosystem II (PS II), a key complex in the thylakoid membranes of plants and cyanobacteria. mdpi.commdpi.com The mechanism of action involves interrupting the electron flow at the acceptor side of PS II, specifically by competing with the native plastoquinone (B1678516) for the QB binding site on the D1 protein. researchgate.netmdpi.com This inhibition blocks CO2 fixation and the production of ATP. mdpi.com

The inhibitory activity of these compounds is influenced by the type and position of substituents on the anilide portion of the molecule, which affects properties like lipophilicity and electron distribution. researchgate.net For example, studies on halogenated 1-hydroxy-N-phenylnaphthalene-2-carboxamides have shown a wide range of PET inhibition, with IC50 values from 5.2 µM to 531 µM. researchgate.netmdpi.com The most potent inhibitors in this series included compounds with 3,5-dichloro and 4-bromo-3-chloro substitutions on the anilide ring. researchgate.net

While these findings establish a mechanism of action for the hydroxynaphthalene-carboxanilide class, specific experimental data on the IC50 value for this compound in PET inhibition assays are not documented in the reviewed literature.

Table 1: PET-Inhibiting Activity of Representative 1-Hydroxynaphthalene-2-Carboxanilide Analogs in Spinach Chloroplasts

| Compound (Substituent on Anilide Ring) | IC50 (µM) |

| 3,5-dichloro | 5.2 |

| 4-bromo-3-chloro | 6.7 |

| 2,5-dibromo | 7.6 |

| 3,4,5-trichloro | 8.0 |

| Unsubstituted Phenyl | 28.9 |

| 2,5-difluoro | 44.2 |

| 2,4-dichloro | 531 |

Data sourced from studies on structurally related compounds and are intended to be illustrative of the compound class. nih.govnih.gov

The extracellular matrix (ECM) is a complex network of proteins, including collagen and fibronectin, that provides structural and biochemical support to surrounding cells. The regulation of ECM protein production is a critical area of study in fields such as fibrosis and tissue regeneration. There are currently no available scientific studies that have investigated the effect of this compound on the production or regulation of extracellular matrix proteins like collagen and fibronectin.

Cellular function is governed by a complex web of signaling cascades that regulate processes such as inflammation, oxidative stress, and cell proliferation. Key pathways include those mediated by STAT3, Smad2, NF-κB, and the Nrf2/HO-1 axis, as well as enzymes like COX-2. mdpi.com The modulation of these pathways is a common mechanism of action for many bioactive compounds. For instance, the Nrf2/HO-1 pathway is a central regulator of cellular antioxidant responses, while the NF-κB pathway is a primary mediator of inflammation. mdpi.com

A thorough search of the scientific literature indicates that the specific impact of this compound on these particular signaling cascades (STAT3, Smad2, NF-κB, Nrf2, HO-1, COX-2) has not been investigated or reported.

Biological Target Identification and Validation Preclinical Molecular/cellular Context

High-Throughput Screening Approaches for Target Discovery (Implied by broad biological activity studies)

While specific high-throughput screening (HTS) campaigns that led to the initial discovery of 1-hydroxy-N-pyridin-2-yl-2-naphthamide are not explicitly detailed in the available literature, the evaluation of a large library of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides implies an HTS-like approach. nih.gov This fragment-based design and subsequent broad screening against human colon carcinoma cell lines were instrumental in identifying compounds with significant biological activity. nih.gov The primary screen likely focused on assessing the antiproliferative effects of these compounds to identify "hits" for further investigation. This methodology allows for the efficient survey of a diverse chemical space to uncover novel bioactive scaffolds.

Biochemical Characterization of Target Engagement (e.g., IC50 values in enzymatic assays)

Biochemical assays for this compound and its analogs have centered on their potential to act as anticancer agents. A key study evaluated a series of these compounds for their antiproliferative activity against human colon carcinoma cell lines, HCT116 (with wild-type p53) and HCT116 p53-/- (with a deleted TP53 tumor suppressor gene). nih.gov This approach allows for the determination of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

The research indicated that several compounds within the 1-hydroxynaphthalene-2-carboxanilide series exhibited good to excellent activity, with some showing greater efficacy against the p53 null cells, suggesting a p53-independent mechanism of action. nih.gov While the specific IC50 values for this compound were part of a larger dataset, the study highlighted the potential of this chemical class. One of the proposed mechanisms for these compounds is their ability to intercalate with DNA. nih.gov

Table 1: Representative Antiproliferative Activity of Selected 1-hydroxynaphthalene-2-carboxanilides

| Compound | HCT116 IC50 (µM) | HCT116 p53-/- IC50 (µM) |

|---|---|---|

| Compound A | X.X ± Y.Y | X.X ± Y.Y |

| Compound B | X.X ± Y.Y | X.X ± Y.Y |

| This compound | Data within series | Data within series |

| Doxorubicin (standard) | X.X ± Y.Y | X.X ± Y.Y |

Note: Specific IC50 values for this compound are part of a larger study on 116 compounds and are not individually detailed in the primary text. "Compound A" and "Compound B" are representative of the data structure presented in the source.

Cellular Assays for Mechanistic Insights (e.g., cell line inhibition, collagen expression, specific protein phosphorylation)

Cellular assays have been crucial in elucidating the potential mechanism of action of this compound and its congeners. The primary cellular assay involved determining the antiproliferative activity in the HCT116 and HCT116 p53-/- human colon carcinoma cell lines. nih.gov The observation that some of these compounds were more active against the p53 null cells is a significant mechanistic insight, pointing towards a therapeutic potential in cancers with mutated or deficient p53, which is a common feature in many tumors. nih.gov

The study of this class of compounds suggests that their mechanism of action may be multi-targeted, a characteristic observed in similar molecules like niclosamide which affects pathways such as Wnt/β-catenin, STAT3, and NF-κB. nih.gov For the 1-hydroxynaphthalene-2-carboxanilides, DNA intercalation has been proposed as a possible mechanism. nih.gov

There is no specific information available in the searched literature regarding the effect of this compound on collagen expression or specific protein phosphorylation events. Further research would be needed to explore these potential mechanisms.

Table 2: Cellular Assays and Mechanistic Observations for 1-hydroxynaphthalene-2-carboxanilides

| Assay Type | Cell Line(s) | Key Observation | Implied Mechanism |

|---|---|---|---|

| Antiproliferative Assay | HCT116, HCT116 p53-/- | Inhibition of cell growth, with some compounds showing higher potency in p53-/- cells. nih.gov | p53-independent anticancer activity. nih.gov |

| DNA Intercalation Studies | Not specified for this compound | Proposed as a potential mechanism for the compound class. nih.gov | Disruption of DNA replication and transcription. nih.gov |

Note: The table summarizes findings for the broader class of compounds to which this compound belongs.

Chemical Biology Applications and Research Tools

Development as Fluorescent Probes or Chemosensors

Direct research on 1-hydroxy-N-pyridin-2-yl-2-naphthamide as a fluorescent probe or chemosensor is limited. However, the inherent spectroscopic properties of its naphthalene (B1677914) core suggest its potential in this field. Naphthalene derivatives are well-known for their fluorescent properties and are often used as foundational structures for the development of fluorescent probes.

The fluorescence of naphthalene-based compounds is sensitive to the local environment, a characteristic that can be exploited for sensing applications. For instance, derivatives of 1-hydroxy-2-naphthaldehyde have been investigated for their photo-physical properties, demonstrating changes in their fluorescence based on solvent polarity and hydrogen bonding interactions. The introduction of a pyridin-2-yl-carboxamide group to the 1-hydroxynaphthalene scaffold could modulate its photophysical properties, potentially leading to new chemosensors. The nitrogen atom in the pyridine (B92270) ring and the amide linkage can act as binding sites for metal ions or other analytes, which could, in turn, affect the fluorescence emission of the naphthalene core.

Table 1: Photophysical Properties of a Related Naphthalene Derivative (1-hydroxy-2-naphthaldehyde)

| Property | Value |

| Absorption Maxima (λabs) | ~300 nm and ~370 nm |

| Emission Maxima (λem) | Dependent on solvent and excited-state proton transfer |

| Quantum Yield | Varies with environmental conditions |

| Stokes Shift | Dependent on the specific electronic transitions |

Note: This data is for a related compound and serves to illustrate the potential fluorescent properties of the naphthalene core.

Utilization in Molecular Recognition Studies

While specific molecular recognition studies involving this compound are not widely reported, its structure contains key functional groups that are pivotal for molecular interactions. The amide linkage (-CONH-) is a classic hydrogen bond donor and acceptor. The pyridine ring contains a nitrogen atom that can also act as a hydrogen bond acceptor. Furthermore, the hydroxyl group (-OH) on the naphthalene ring is a strong hydrogen bond donor.

These features suggest that this compound could participate in molecular recognition events with biological macromolecules, such as proteins and nucleic acids, or with small organic molecules. The planar naphthalene ring system can also engage in π-π stacking interactions, which are crucial for the recognition of aromatic residues in biomolecules. The combination of hydrogen bonding capabilities and the potential for aromatic stacking makes this compound an interesting candidate for studies in supramolecular chemistry and host-guest interactions.

Role as Scaffold for Privileged Structures in Drug Discovery

The concept of "privileged structures" in drug discovery refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The 1-hydroxynaphthalene-2-carboxamide framework, which is the core of this compound, has been identified as a promising scaffold in medicinal chemistry.

Research on a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides has demonstrated their potential as anticancer agents. These compounds have shown the ability to induce apoptosis in cancer cells, and their mechanism of action is being explored. The naphthalene moiety can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. The amide linkage provides a rigid and planar unit that can be appropriately substituted to optimize binding to a specific biological target. The pyridine ring in this compound can further influence the compound's solubility, electronic properties, and binding interactions.

Fungi are also a source of naphthalenone derivatives which have shown a wide range of biological activities, including cytotoxic, antiviral, and antimicrobial effects, further highlighting the potential of the naphthalene scaffold in drug discovery.

Table 2: Bioactivity of a Related Class of Compounds (1-hydroxynaphthalene-2-carboxanilides)

| Compound Class | Biological Activity | Potential Therapeutic Area |

| 1-hydroxynaphthalene-2-carboxanilides | Anticancer, induction of apoptosis | Oncology |

Note: This table represents the potential of the broader class of compounds to which this compound belongs.

Analogue Design and Development for Specific Biological Activities

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel core structures while retaining or improving biological activity. cambridgemedchemconsulting.comnih.gov A bioisostere is a functional group or molecule that results from the exchange of an atom or group of atoms with an alternative, broadly similar set. cambridgemedchemconsulting.com This approach is used to modify a lead compound's activity, enhance selectivity, alter pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.combenthamscience.com

In the context of the 1-hydroxy-N-pyridin-2-yl-2-naphthamide framework, bioisosteric replacement can be applied to its key components: the naphthalene (B1677914) ring, the hydroxyl group, the amide linker, and the pyridine (B92270) ring.

Naphthalene Scaffold: The naphthalene ring is a common motif in drug candidates but can be susceptible to metabolism by cytochrome P450 enzymes. chemrxiv.org A key strategy involves replacing it with a bioisostere that mimics its structure and electronic properties but possesses greater metabolic stability. For instance, researchers have developed aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) as effective bioisosteric replacements for naphthalene. These 3D structures can mimic the geometry of the flat aromatic ring system while reducing the fraction of sp2-hybridized carbons, which can lead to improved metabolic profiles and solubility. chemrxiv.org

Pyridine Ring: The pyridine ring itself is often used as a bioisostere for a phenyl group, a common substitution in drug design. cambridgemedchemconsulting.com

Hydroxyl and Amide Groups: Classical bioisosteric replacements for a hydroxyl group include an amino group, while the amide linker could be replaced with other groups like sulfonamides or reversed amides to explore different physicochemical properties and binding interactions. u-tokyo.ac.jp The strategic replacement of hydrogen with fluorine is another common tactic to block metabolic oxidation at a specific site or to modulate the acidity or basicity of a nearby functional group. nih.gov

These strategies allow chemists to navigate beyond the initial scaffold to find novel chemotypes with potentially superior drug-like properties.

Rational Design Based on Structure-Activity Relationships

Rational drug design relies heavily on understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. drugdesign.orgnih.gov By systematically modifying a lead compound, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its activity.

For the broader class of naphthamide derivatives, SAR studies have provided critical insights. In a study focused on developing novel monoamine oxidase (MAO) inhibitors, a series of naphthamide derivatives were synthesized and evaluated. researchgate.net The goal was to understand how different substituents on the naphthamide core influence potency and selectivity for the two main isoforms, MAO-A and MAO-B.

Key findings from such studies reveal distinct relationships:

Substitution on the Naphthyl Ring: The position and nature of substituents on the naphthalene ring can drastically alter biological activity.

Amide Substituent: The group attached to the amide nitrogen plays a crucial role in target binding and selectivity.

The following table, based on data from rationally designed naphthamide derivatives, illustrates how structural modifications impact inhibitory activity against MAO enzymes. researchgate.net

| Compound | Structural Modification | Target | IC₅₀ (µM) |

|---|---|---|---|

| 2c | N-(naphthalen-1-yl)benzamide scaffold | MAO-A | 0.294 |

| 2g | N-(naphthalen-1-yl)benzamide scaffold | MAO-B | 0.519 |

| 2a | N-(naphthalen-1-yl)benzamide scaffold | MAO-A | >10 |

| 2h | N-(naphthalen-1-yl)benzamide scaffold | MAO-B | 0.864 |

This systematic approach allows for the identification of key structural features required for potent inhibition, guiding the design of more effective analogues. researchgate.netnih.govrsc.org

Optimization of Potency and Selectivity through Chemical Modification

Once a preliminary SAR is established, the next step is to optimize the lead structure to maximize potency against the intended target and selectivity over other related targets, thereby minimizing potential off-target effects. This is achieved through fine-tuning the lead's structure with specific chemical modifications.

In the development of naphthamide-based MAO inhibitors, specific substitutions led to significant improvements in both potency and selectivity. researchgate.net For example, compound 2c emerged as the most potent inhibitor of MAO-A, while compound 2g showed the highest potency for MAO-B. researchgate.net This demonstrates that subtle changes to the peripheral substituents can effectively steer the molecule's activity and isoform preference.

Further optimization can be seen by comparing the selectivity index (SI), which is the ratio of IC₅₀ values for different targets. A high SI value indicates greater selectivity.

| Compound | Target | Potency (IC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2c | MAO-A | 0.294 | 6.02 (for MAO-A) |

| 2g | MAO-B | 0.519 | 2.94 (for MAO-B) |

Data derived from a study on naphthamide derivatives as MAO inhibitors. researchgate.net

Another common optimization strategy involves modifying a core structure with various alkoxy chains. The synthesis of alkoxy analogues of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide, a compound closely related to the subject of this article, highlights a method for generating derivatives with altered properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. researchgate.net These modifications are essential for transforming a biologically active compound into a viable drug candidate.

Synthesis of Compound Libraries for Biological Screening

To efficiently explore the therapeutic potential of a chemical scaffold, medicinal chemists often synthesize compound libraries—large collections of structurally related molecules. These libraries can then be tested in high-throughput screening (HTS) assays to identify "hits" with desired biological activities.

The development of synthetic routes that allow for the generation of diverse analogues is crucial.

Pyridinyl-based Libraries: A study focused on creating novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives exemplifies this approach. Researchers developed a synthetic pathway to produce a series of new compounds that were subsequently evaluated for anti-fibrotic activity. This work demonstrates how a core structure containing the pyridin-2-yl group can be systematically elaborated to build a library for biological testing. mdpi.com

Hydroxynaphthamide-based Libraries: Research on the synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide and its analogues explicitly aimed to establish a facile synthetic scheme using conventional reagents. The stated goal was to create a new strategy for the "generation of libraries of such compounds in high yields," underscoring the importance of library synthesis in exploring the potential of this chemical class for applications in self-assembly and other areas. researchgate.net

By creating and screening such libraries, researchers can rapidly investigate the SAR for a given scaffold and identify promising candidates for further optimization.

Future Research Directions and Unexplored Potential

Advanced Synthetic Methodologies for Naphthamide Derivatives

The classical synthesis of 1-hydroxy-2-naphthanilides involves treating 1-hydroxy-2-naphthoic acids with substituted anilines nih.gov. While effective, future research should focus on developing more advanced, efficient, and versatile synthetic strategies. A facile synthetic scheme for a related compound, 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide, has been reported using 6-hydroxy-2-naphthoic acid and 2-amino-6-picoline, suggesting that conventional laboratory reagents can be used to generate libraries of such compounds in high yields researchgate.net.

Future advancements could explore:

Catalytic Methods: Investigating novel catalysts, such as palladium-based systems used in Suzuki-Miyaura cross-coupling reactions for other N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, could enable the construction of more complex analogues researchgate.net.

Flow Chemistry: Implementing continuous flow synthesis could offer improved reaction control, scalability, and safety, facilitating the rapid production of a diverse library of naphthamide derivatives for screening.

Green Chemistry Approaches: Developing syntheses that utilize greener solvents, reduce energy consumption, and minimize waste products is crucial. This could involve enzymatic catalysis or microwave-assisted organic synthesis (MAOS) to improve the environmental footprint of production.

Combinatorial Synthesis: The development of robust solid-phase or solution-phase combinatorial methodologies would accelerate the discovery of new derivatives with optimized properties by allowing for the rapid generation and screening of large compound libraries researchgate.net.

Deeper Exploration of Binding Modes and Molecular Interactions

A fundamental understanding of how 1-hydroxy-N-pyridin-2-yl-2-naphthamide and its analogues interact with biological targets is critical for rational drug design. While general principles are known, a deeper, more quantitative exploration of the specific non-covalent interactions governing molecular recognition is needed.

Key areas for future investigation include:

High-Resolution Structural Biology: Obtaining co-crystal structures of naphthamide derivatives bound to their biological targets via X-ray crystallography or cryo-electron microscopy would provide invaluable, high-resolution insights into their binding modes.

Characterizing Weak Interactions: Research has shown the importance of weak interactions, such as C–H···X (where X is O or π), in the self-assembly and crystal packing of related 1-hydroxy-2-naphthoic acid cocrystals mdpi.com. Future studies should aim to characterize and quantify the energetic contribution of these and other subtle forces, like halogen bonds and π-π stacking, to ligand-receptor binding affinity and specificity researchgate.net.

Role of Water Molecules: The displacement of tightly bound water molecules from a protein's active site can have significant thermodynamic consequences. Investigating the role of water in mediating or hindering the binding of naphthamide derivatives is a critical and often overlooked aspect of molecular recognition nih.gov.

Advanced Spectroscopy: Utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Förster Resonance Energy Transfer (FRET), and fluorescence quenching can provide detailed information about binding events, conformational changes, and the dynamics of interaction in solution, complementing static crystal structures mdpi.comnih.gov.

Identification of Novel Biological Targets

The naphthamide scaffold is a versatile pharmacophore with a wide range of documented biological activities, including antimicrobial and antitubercular properties researchgate.net. The specific substitution pattern of this compound suggests it may interact with a unique set of biological targets. A systematic effort to identify these targets could reveal novel therapeutic applications.

Promising research avenues include:

In Silico Target Prediction: Computational approaches, such as ligand-based similarity screening and reverse docking, can be used to screen large databases of biological targets (e.g., Protein Data Bank, ChEMBL) to identify potential protein partners for the naphthamide scaffold f1000research.com. This can generate hypotheses for subsequent experimental validation.

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of naphthamide libraries against various cell lines (e.g., cancer, microbial) can identify compounds with interesting biological effects. Subsequent target deconvolution techniques, such as chemical proteomics and affinity chromatography, can then be used to pinpoint the specific molecular targets responsible for the observed phenotype.

Exploration of Known Target Classes: Based on the activities of related compounds, several target classes warrant investigation.

Enzymes in Neurodegenerative Diseases: Novel naphthamide derivatives have shown potent inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are key targets in the treatment of neurological disorders researchgate.net.

Fungal Enzymes: Naphthylamide scaffolds have been successfully used to construct dual-target antifungal inhibitors that act on squalene epoxidase (SE) and 14α-demethylase (CYP51), enzymes critical for ergosterol biosynthesis in fungi nih.gov.

Kinases: The structural similarity to known kinase inhibitors suggests that naphthamide derivatives could be developed as modulators of protein kinases, which are often dysregulated in cancers like melanoma researchgate.net.

The table below summarizes potential target classes for naphthamide derivatives based on existing research.

| Target Class | Specific Examples | Associated Disease/Function |

| Oxidoreductases | Monoamine Oxidase (MAO-A, MAO-B) | Neurodegenerative Diseases, Depression |

| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Fungal Enzymes | Squalene Epoxidase (SE), 14α-demethylase (CYP51) | Fungal Infections |

| Proteases | Urokinase Plasminogen Activator (uPA) | Cancer, Fibrinolysis |

| Kinases | Raf Kinases (e.g., B-Raf) | Cancer (e.g., Melanoma) |

Design of Multi-Targeting or Selective Agents (e.g., dual chemosensors)

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple biological pathways. This has spurred interest in developing multi-target drugs that can modulate several targets simultaneously, potentially offering higher efficacy and a reduced likelihood of drug resistance arxiv.orgbenthamscience.comnih.gov. The naphthamide scaffold is an excellent platform for designing such agents.

Future design strategies could include:

Pharmacophore Hybridization: This approach involves rationally combining the structural features (pharmacophores) of two or more known ligands into a single molecule. For example, a naphthamide core could be merged with a pharmacophore known to inhibit a different, complementary target to create a dual-action drug nih.gov.

Network Pharmacology: By understanding the complex network of interactions within a cell, it's possible to design drugs that target key nodes to achieve a synergistic effect arxiv.org. This requires selecting the right combination of targets whose modulation will lead to an additive or synergistic therapeutic outcome nih.gov.

Dual-Function Chemosensors: The presence of hydrogen bond donor-acceptor groups and a reactive 2-naphthol moiety makes compounds like this compound promising candidates for the development of chemosensors researchgate.net. Future work could focus on designing derivatives that exhibit a specific optical response (e.g., fluorescence or color change) upon selectively binding to two different metal ions or biomolecules, creating a dual-readout sensor.

Integration of Experimental and Computational Approaches

The synergy between experimental and computational methods is a powerful paradigm in modern chemical research mdpi.com. Future progress in understanding and utilizing this compound will depend heavily on the tight integration of these approaches.

Key areas for this integrated approach are:

Structure-Property Relationships: Combining experimental synthesis and characterization (FTIR, NMR, UV-Vis) with quantum chemical calculations (e.g., Density Functional Theory, DFT) can provide a deep understanding of the electronic structure, vibrational modes, and optical properties of new derivatives nih.govresearchgate.net.

Binding Process Simulation: While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-protein complex over time chemmethod.comfrontiersin.org. MD simulations can reveal the stability of binding modes, the role of solvent, and potential allosteric effects that are not apparent from docking alone chemmethod.comfrontiersin.org.

Predictive Modeling: Integrating experimental bioactivity data with computational molecular modeling can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts toward the most promising candidates.

By pursuing these integrated research directions, the scientific community can fully harness the potential of the this compound scaffold, paving the way for the development of novel therapeutics, advanced materials, and sophisticated chemical tools.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-hydroxy-N-pyridin-2-yl-2-naphthamide, and how is purity validated?

- Methodology :

- Synthesis : Use a condensation reaction between 1-hydroxy-2-naphthoic acid and 2-aminopyridine, facilitated by carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF.

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Characterization : Validate purity via ¹H/¹³C NMR (e.g., aromatic proton regions δ 6.5–8.5 ppm, carbonyl signals ~168 ppm) and high-resolution mass spectrometry (HRMS). Cross-confirm using HSQC and HMBC for structural connectivity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural features?

- Methodology :

- IR Spectroscopy : Identify the hydroxyl (-OH) stretch (~3200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).

- NMR : Assign aromatic protons (integration for naphthyl vs. pyridyl moieties) and use DEPT-135 to distinguish CH₂/CH₃ groups.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using HRMS. Compare with PubChem’s computed data for analogous compounds .

Advanced Research Questions

Q. How can contradictions between solution-state NMR and solid-state crystallographic data be resolved?

- Methodology :

- Dynamic Effects Analysis : Perform variable-temperature NMR to assess tautomerism or conformational flexibility in solution.

- Crystallography : Solve the structure using SHELXD (for phase determination) and refine with SHELXL. Compare hydrogen-bonding motifs (e.g., O–H···N) in the crystal lattice with DFT-optimized gas-phase structures .

- Computational Validation : Use Gaussian09 with B3LYP/6-311+G** basis sets to model equilibrium geometries and compare with experimental data .

Q. What experimental designs optimize crystallization for X-ray diffraction studies?